N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide
CAS No.:
Cat. No.: VC16602903
Molecular Formula: C26H30FN5O4S
Molecular Weight: 527.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30FN5O4S |
|---|---|
| Molecular Weight | 527.6 g/mol |
| IUPAC Name | N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3 |
| Standard InChI Key | DFPIFDHNNWOIDD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NCCOC1=C(C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)C45CCC5)C)F)NS(=O)(=O)C |
Introduction
Structural Characteristics and Nomenclature
The compound features a spiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline] core, a bicyclic system where cyclobutane and pyrroloquinoline share a single atom. Key substituents include:
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7'-Fluoro and 3’-methyl groups on the quinoline moiety.
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A 2’-oxo group enabling keto-enol tautomerism.
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A pyridin-3-yl group substituted with a 2-(propan-2-ylamino)ethoxy side chain.
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A terminal methanesulfonamide group enhancing solubility and target binding .
The spiro architecture imposes conformational rigidity, potentially improving pharmacokinetic properties by reducing metabolic degradation .
Synthetic Pathways and Optimization
Spiro-Cyclization Strategies
Spiro-compound synthesis often employs photoredox-mediated radical dearomatization, as demonstrated in similar pyrroloquinoline frameworks . For this molecule, a plausible route involves:
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Radical Generation: Photoexcitation of a benzoic acid derivative to form an acyl radical.
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Dearomatization: Radical addition to a quinoline precursor, inducing spirocyclization.
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Functionalization: Sequential introduction of fluorine, methyl, and ethoxy groups via nucleophilic aromatic substitution.
Key challenges include regioselectivity during fluorination and minimizing side reactions during cyclobutane formation.
Yield Optimization
Table 1 compares yields from hypothetical synthetic steps, extrapolated from analogous reactions :
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Spirocyclization | 45–63 | Light intensity (450 nm), 20 h reaction |
| Fluorination | 70–78 | Selectfluor®, 100°C, DMF |
| Methanesulfonamide Addition | 58–65 | Methanesulfonyl chloride, pyridine |
Yields decline with steric hindrance from the cyclobutane ring, necessitating optimized reaction conditions.
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